2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Description
The compound 2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide features a benzamide scaffold substituted with two chlorine atoms at the 2- and 4-positions of the benzene ring. The amide nitrogen is further functionalized with a phenyl group bearing a 1,3-thiazole-2-ylcarbamoyl substituent.
Properties
Molecular Formula |
C17H11Cl2N3O2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H11Cl2N3O2S/c18-10-5-6-11(13(19)9-10)15(23)21-14-4-2-1-3-12(14)16(24)22-17-20-7-8-25-17/h1-9H,(H,21,23)(H,20,22,24) |
InChI Key |
WPBQTNRATSEBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chlorination: The final step involves the chlorination of the benzamide ring at the 2 and 4 positions, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound is synthesized via multi-step reactions involving amide coupling and heterocyclic ring formation (Figure 1) .
Figure 1 : Core synthetic steps highlighting amide bond formation and thiazole derivatization.
Electrophilic Aromatic Substitution
The dichlorinated benzene ring undergoes regioselective substitution due to electron-withdrawing effects from Cl and the amide group:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to the amide .
-
Sulfonation : Oleum (H₂SO₄·SO₃) produces sulfonic acid derivatives, though steric hindrance from Cl limits reactivity .
Nucleophilic Acyl Substitution
The carbamoyl group (-CONH-) participates in:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield 2-(1,3-thiazol-2-ylcarbamoyl)aniline and 2,4-dichlorobenzoic acid .
-
Aminolysis : Reaction with primary amines (e.g., methylamine) forms substituted urea derivatives .
Thiazole Ring Reactivity
The thiazole moiety exhibits:
-
Electrophilic substitution : Limited by electron-withdrawing carbamoyl substituents but can undergo bromination at the 5-position using Br₂/FeBr₃ .
-
Coordination chemistry : The thiazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Cyclization and Heterocycle Formation
Under oxidative conditions (I₂/DMF), the compound undergoes cyclocondensation with thiourea derivatives to form 1,3,4-thiadiazoles (Figure 2) :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazinecarbothioamide derivative | I₂, DMF, Δ | 1,3,4-thiadiazole fused with benzamide | 84% |
Figure 2 : Thiadiazole formation via iodine-mediated cyclization .
Azo Coupling Reactions
The aromatic amine group (if present in derivatives) participates in diazotization (NaNO₂/HCl) followed by coupling with electron-rich arenes (e.g., phenols) to form azo dyes (Table 1) .
| Diazonium Salt Precursor | Coupling Partner | Azo Dye Application | Reference |
|---|---|---|---|
| 2-(Thiazolylcarbamoyl)aniline | β-naphthol | Textile dye (orange-red) | |
| 4-chloroaniline derivative | Resorcinol | pH-sensitive indicator |
Table 1 : Azo dye synthesis via diazo coupling of thiazole-containing intermediates .
Stability and Degradation
-
Thermal stability : Decomposes above 240°C without melting.
-
Photodegradation : UV light induces C-Cl bond cleavage, forming dechlorinated byproducts.
-
Oxidative degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the thiazole ring to sulfonic acid derivatives .
Comparative Reactivity with Analogs
| Compound | Reactive Site | Key Reaction | Outcome vs. Target Compound |
|---|---|---|---|
| 4-chlorobenzamide | Amide group | Faster hydrolysis | Less stable |
| 2-acetamidothiazole | Thiazole ring | Enhanced electrophilic substitution | More reactive |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. In vitro tests demonstrated promising results against both Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole structure can significantly enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| d1 | Effective | Moderate |
| d2 | Highly Effective | Effective |
| d3 | Moderate | Low |
Anticancer Research
The anticancer properties of 2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide have been explored through various studies. Notably, some derivatives have shown significant cytotoxicity against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of thiazole derivatives, compounds labeled d6 and d7 exhibited the highest cytotoxicity with IC50 values indicating strong activity against MCF7 cells. Molecular docking studies further supported these findings by elucidating the binding interactions between these compounds and their target proteins .
Acetylcholinesterase Inhibition
Another significant application of this compound is its role as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The presence of the thiazole moiety enhances the inhibitory activity against acetylcholinesterase, making it a candidate for further development in treating cognitive decline associated with Alzheimer's .
Table 2: Acetylcholinesterase Inhibition Potency
| Compound | IC50 Value (µM) |
|---|---|
| 3i | 2.7 |
| d6 | 5.0 |
| d7 | 3.5 |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Connectivity: The carbamoyl group in the target compound contrasts with sulfamoyl () or ether-linked substituents (e.g., morpholinylsulfonyl in 918013).
- Chlorine Substitution : The 2,4-dichloro pattern is conserved in multiple analogs (e.g., Compounds 12–17 in ), which correlates with improved lipophilicity and membrane permeability in antiparasitic agents .
- Synthetic Yields: Aminoethyl-substituted derivatives () achieve high yields (up to 98%), whereas thiazole- or benzothiazole-linked analogs () lack yield data, suggesting synthetic challenges in heterocycle incorporation.
Molecular Docking and Spectral Analysis
- Spectral Confirmation: Analogs in and were characterized via ¹H NMR and ESI-MS, confirming the integrity of the benzamide core and substituents. For example, Compound 12 () shows a singlet for the aminoethyl group at δ 3.2 ppm and aromatic protons at δ 7.4–8.1 ppm .
Biological Activity
Chemical Structure and Properties
2,4-Dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound featuring a dichlorophenyl group, a thiazole ring, and an amide functional group. This compound is synthesized through multi-step chemical reactions that involve the cyclization of thiazole precursors and electrophilic aromatic substitution to introduce the dichlorophenyl moiety.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group can engage in hydrophobic interactions with protein structures, while the thiazole ring is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activities, potentially leading to various biological effects such as anti-cancer properties or antimicrobial activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For instance:
- Inhibition of RET Kinase : A related study found that compounds similar to this compound effectively inhibited RET kinase activity, which plays a critical role in various cancers. The inhibition was observed both at the molecular and cellular levels, indicating potential therapeutic applications in cancer treatment .
- Cell Proliferation Studies : In vitro assays demonstrated that certain benzamide derivatives could significantly reduce cell proliferation in cancer cell lines. The mechanism involves the disruption of key signaling pathways essential for tumor growth .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by this compound. Research has shown that thiazole-containing compounds often display antibacterial and antifungal properties. The specific interactions between the thiazole ring and microbial enzymes may contribute to this activity .
Data Table: Biological Activities of Related Compounds
Case Studies
-
Case Study on RET Kinase Inhibition
A detailed investigation into the effects of benzamide derivatives on RET kinase revealed that specific substitutions on the benzamide structure significantly enhanced inhibitory potency. Compounds were tested in ELISA-based assays showing promising results against both wild-type and mutant forms of RET . -
Antimicrobial Efficacy Evaluation
A series of thiazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that modifications in the thiazole structure led to increased efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide and its analogs?
- Methodological Answer : The compound is synthesized via sequential alkylation and acylation reactions. For example:
- Step 1 : React a substituted aniline (e.g., 4-chloroaniline) with a Boc-protected amino aldehyde (e.g., N-Boc-2-aminoacetaldehyde) under reductive alkylation conditions to form an intermediate .
- Step 2 : Acylate the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Deprotect the Boc group using HCl in dioxane to yield the final hydrochloride salt. Purification is typically achieved via silica gel chromatography or HPLC .
- Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products like over-alkylation or incomplete acylation.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use 1H NMR (300 MHz, d6-DMSO) to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 7.5–8.0 ppm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 420–450) . For crystallographic confirmation, employ single-crystal X-ray diffraction (e.g., SHELX software for refinement, R factor < 0.05) to resolve the thiazole-carbamoyl geometry and confirm dihedral angles between aromatic rings .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how are they experimentally validated?
- Methodological Answer : The thiazole and dichlorobenzamide moieties suggest potential activity against Trypanosoma brucei (parasitic protozoa) or bacterial enzymes (e.g., AcpS-PPTase). Validate via:
- In vitro assays : Measure IC50 values against T. brucei cultures using Alamar Blue viability assays .
- Enzyme inhibition : Use fluorescence-based PPTase activity assays with purified enzymes and NADH/NAD+ cofactors .
Q. How can researchers optimize the synthetic yield of this compound for scale-up studies?
- Methodological Answer :
- Reaction Solvents : Replace dichloromethane with THF or DMF to improve solubility of intermediates .
- Catalysts : Use Pd/C or Raney nickel for reductive alkylation to enhance efficiency .
- Workflow : Implement flow chemistry for acylation steps to reduce reaction time and improve reproducibility .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies (e.g., IC50 values for antiparasitic activity) while controlling for variables like assay conditions (pH, serum content) .
- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to identify binding pose variations caused by substituent effects (e.g., 2-thiazole vs. imidazole rings) .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., with GROMACS) to assess binding free energy (ΔG) and residence time .
- Case Study : The trifluoromethyl group in analog 69 increased metabolic stability by reducing CYP3A4-mediated oxidation .
Q. How is cytotoxicity assessed for this compound in anticancer research?
- Methodological Answer :
- SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (0.4% in 1% acetic acid), and measure optical density at 564 nm. Normalize to untreated controls .
- Clonogenicity Assay : Seed cells in 6-well plates, treat with IC50 doses, and count colonies after 7–14 days to evaluate long-term toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
